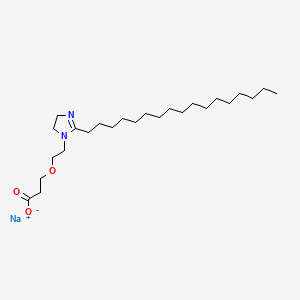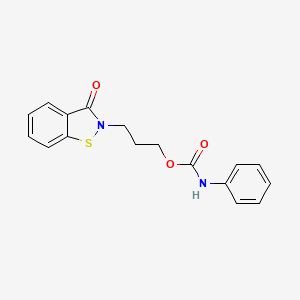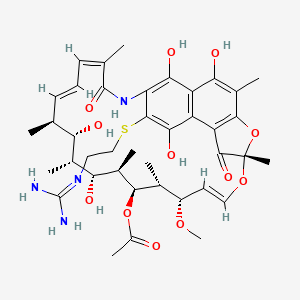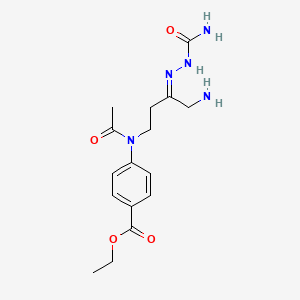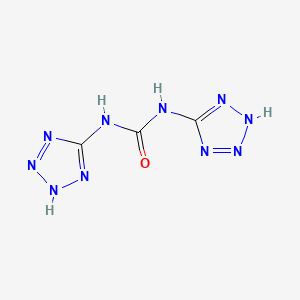
Urea, N,N'-bis(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(1H-tetrazol-5-yl)urea: is a nitrogen-rich compound that has garnered attention due to its potential applications in various fields, including energetic materials and pharmaceuticals. The compound consists of two tetrazole rings attached to a urea backbone, which contributes to its high nitrogen content and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1H-tetrazol-5-yl)urea typically involves the reaction of urea with 5-aminotetrazole under specific conditions. One common method includes the use of a dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the tetrazole rings. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of N,N’-Bis(1H-tetrazol-5-yl)urea may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis(1H-tetrazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitrogen oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.
Substitution: The tetrazole rings in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the tetrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Nitrogen oxides, carbon dioxide.
Reduction: Amines, urea derivatives.
Substitution: Alkylated or acylated tetrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Bis(1H-tetrazol-5-yl)urea is used as a precursor in the synthesis of other nitrogen-rich compounds. Its high nitrogen content makes it valuable in the development of energetic materials, such as explosives and propellants.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of diseases that require nitrogen-rich compounds.
Industry: In the industrial sector, N,N’-Bis(1H-tetrazol-5-yl)urea is used in the production of high-energy materials. Its stability and high nitrogen content make it suitable for applications in pyrotechnics and other energetic materials.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(1H-tetrazol-5-yl)urea involves its interaction with molecular targets through its tetrazole rings. These rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s high nitrogen content also contributes to its reactivity, allowing it to participate in a range of chemical reactions.
Comparación Con Compuestos Similares
N,N’-Bis(1H-tetrazol-5-yl)amine: Similar structure but with an amine group instead of a urea backbone.
1,3-Bis(1H-tetrazol-5-yl)triazene: Contains a triazene group instead of a urea backbone.
2,4,6-Tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: A triazine-based compound with multiple tetrazole rings.
Uniqueness: N,N’-Bis(1H-tetrazol-5-yl)urea stands out due to its urea backbone, which imparts unique chemical properties and reactivity. Its high nitrogen content and stability make it a valuable compound in various applications, particularly in the field of energetic materials.
Propiedades
Número CAS |
82473-60-7 |
|---|---|
Fórmula molecular |
C3H4N10O |
Peso molecular |
196.13 g/mol |
Nombre IUPAC |
1,3-bis(2H-tetrazol-5-yl)urea |
InChI |
InChI=1S/C3H4N10O/c14-3(4-1-6-10-11-7-1)5-2-8-12-13-9-2/h(H4,4,5,6,7,8,9,10,11,12,13,14) |
Clave InChI |
YWFFSAPMRZALFV-UHFFFAOYSA-N |
SMILES canónico |
C1(=NNN=N1)NC(=O)NC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





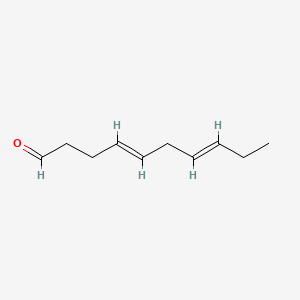
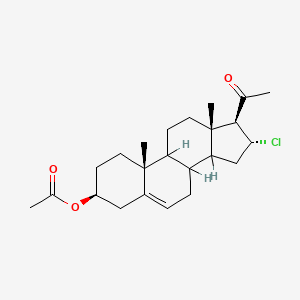
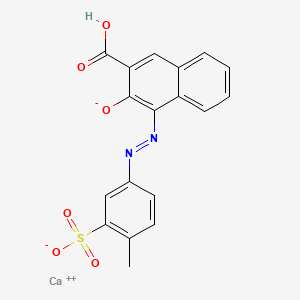
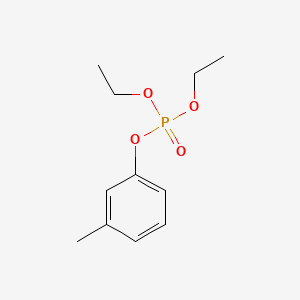
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
